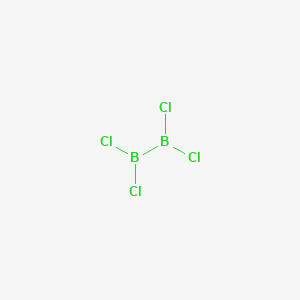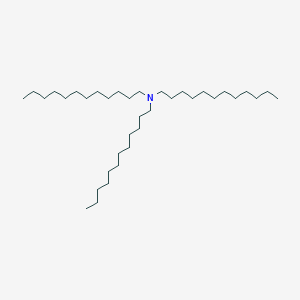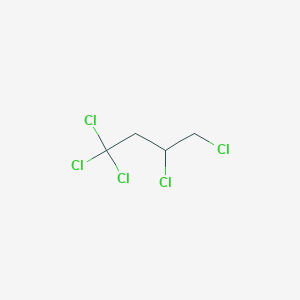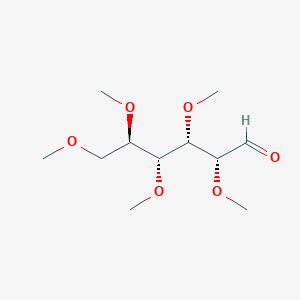
(2R,3S,4R,5R)-2,3,4,5,6-Pentamethoxyhexanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S,4R,5R)-2,3,4,5,6-Pentamethoxyhexanal is a chemical compound that has gained significant attention in scientific research due to its potential biological and medicinal properties. This compound is a member of the class of aldehydes and is commonly referred to as PMH.
Mecanismo De Acción
The exact mechanism of action of PMH is not fully understood, but it is believed to exert its effects by modulating various signaling pathways in the body. For example, PMH has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. PMH has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification genes.
Efectos Bioquímicos Y Fisiológicos
PMH has been shown to exhibit various biochemical and physiological effects. For example, PMH has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD). PMH has also been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in these cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PMH has several advantages for lab experiments, including its ease of synthesis and its potential use in the development of new drugs. However, there are also limitations to using PMH in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on PMH. One area of interest is the potential use of PMH in the treatment of neurodegenerative diseases. Another area of interest is the development of new drugs based on the structure of PMH. Additionally, further research is needed to fully understand the mechanism of action of PMH and its potential toxicity.
Métodos De Síntesis
PMH can be synthesized using various methods, including the reaction of hexanal with methanol in the presence of a catalyst such as sulfuric acid. This reaction leads to the formation of PMH, which can be purified using techniques such as column chromatography.
Aplicaciones Científicas De Investigación
PMH has been extensively studied for its potential biological and medicinal properties. It has been found to exhibit various activities, including anti-inflammatory, antioxidant, and anticancer properties. PMH has also been shown to have neuroprotective effects and is being investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
14168-89-9 |
|---|---|
Nombre del producto |
(2R,3S,4R,5R)-2,3,4,5,6-Pentamethoxyhexanal |
Fórmula molecular |
C11H22O6 |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-2,3,4,5,6-pentamethoxyhexanal |
InChI |
InChI=1S/C11H22O6/c1-13-7-9(15-3)11(17-5)10(16-4)8(6-12)14-2/h6,8-11H,7H2,1-5H3/t8-,9+,10+,11+/m0/s1 |
Clave InChI |
LNECIKHIUGKOEZ-LNFKQOIKSA-N |
SMILES isomérico |
COC[C@H]([C@H]([C@@H]([C@H](C=O)OC)OC)OC)OC |
SMILES |
COCC(C(C(C(C=O)OC)OC)OC)OC |
SMILES canónico |
COCC(C(C(C(C=O)OC)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7,8,15,16,23,24-Hexaoxatrispiro[5.2.5.2.5.2]tetracosane](/img/structure/B85447.png)
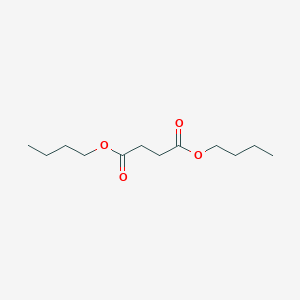
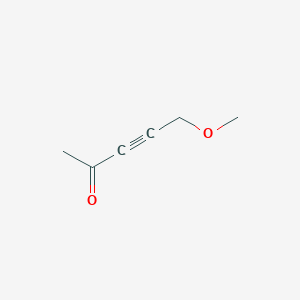
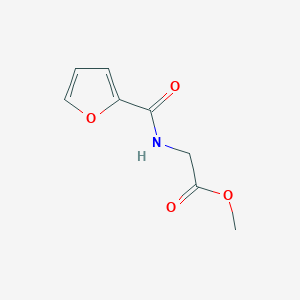
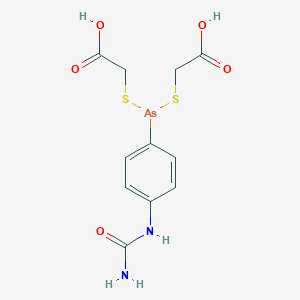
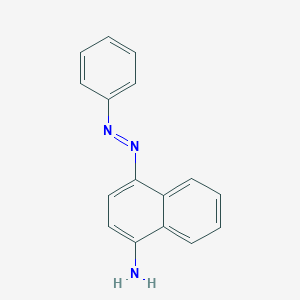

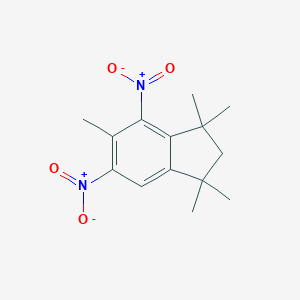

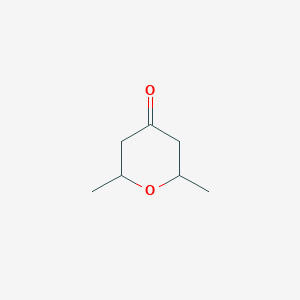
![2-[Bis(dimethylamino)phosphoryl]-5-pentyl-1,2,4-triazol-3-amine](/img/structure/B85467.png)
